
3-Phenylpropyl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenylpropyl group and an ethylbutanoate group. It is used in various applications, including the fragrance industry, due to its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-ethylbutanoate typically involves the esterification reaction between 3-phenylpropanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Phenylpropanol+2-Ethylbutanoic AcidH2SO43-Phenylpropyl 2-ethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpropanol and 2-ethylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Phenylpropanol and 2-Ethylbutanoic Acid.
Reduction: 3-Phenylpropanol and 2-Ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a fragrance compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. The ester bond in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: Commonly used as a solvent and has a fruity odor.
Methyl Butyrate: Known for its apple-like smell and used in flavorings.
Isopropyl Butyrate: Has a rum-like odor and is used in perfumes.
Uniqueness
3-Phenylpropyl 2-ethylbutanoate is unique due to its specific combination of a phenylpropyl group and an ethylbutanoate group, which imparts a distinct aromatic profile. This makes it particularly valuable in the fragrance industry compared to other esters with simpler structures.
Eigenschaften
CAS-Nummer |
6315-08-8 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
3-phenylpropyl 2-ethylbutanoate |
InChI |
InChI=1S/C15H22O2/c1-3-14(4-2)15(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI-Schlüssel |
RIIHSWLVNNRVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


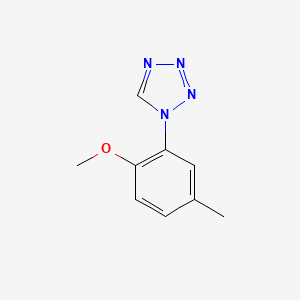
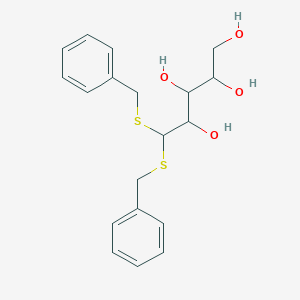
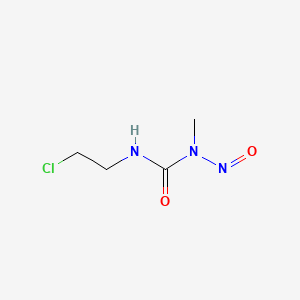
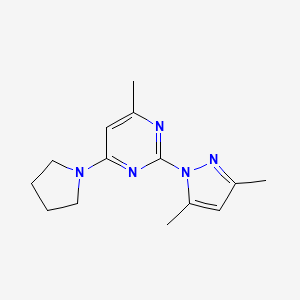
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

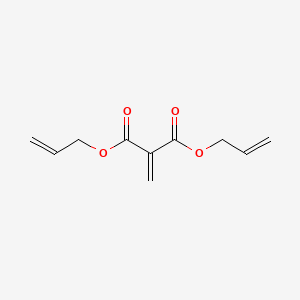
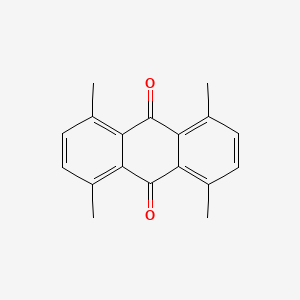
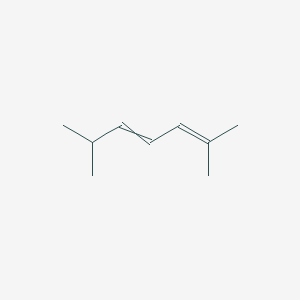
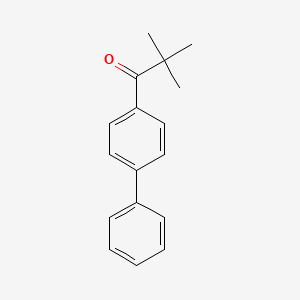
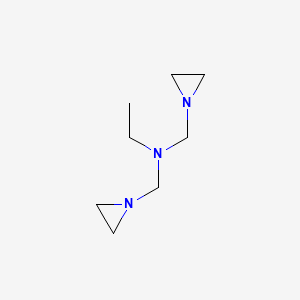
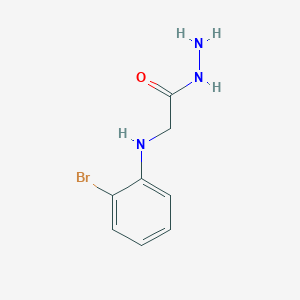
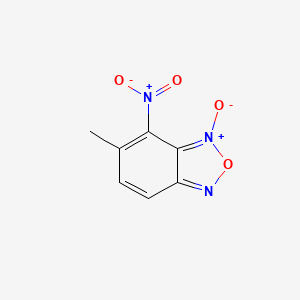
![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)
